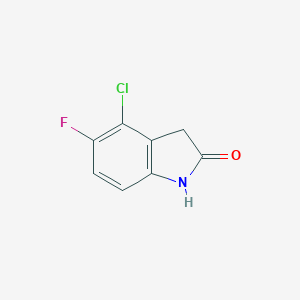

4-Chloro-5-fluoroindolin-2-one

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, demonstrates the potential pathways to create 4-Chloro-5-fluoroindolin-2-one through heterocyclic oriented synthesis (HOS). These pathways typically involve multistep reactions including cyclization, nitration, and reduction processes (Křupková et al., 2013).

Molecular Structure Analysis

The structure of related fluorinated compounds has been extensively analyzed through various spectroscopic methods, including NMR, IR, and Mass spectrometry, as well as single-crystal X-ray diffraction. These studies reveal the molecular geometry and confirm the identity of the synthesized compounds, providing a foundation for understanding the structure of this compound (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Research on similar chloro- and fluoro-substituted compounds has highlighted their reactivity and potential in synthesizing heterocycles. The presence of chlorine and fluorine atoms in the molecule significantly influences its reactivity patterns, enabling the formation of various heterocyclic scaffolds through reactions such as nucleophilic substitutions and cycloadditions (Khistiaev et al., 2008).

Physical Properties Analysis

The physical properties of compounds like this compound can be inferred from related studies, which explore solubility, melting points, and crystalline structures. These characteristics are crucial for understanding the compound's behavior in various solvents and temperatures, impacting its application in synthetic pathways (Gao Cao & A. Hu, 2006).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards other chemical groups, can be assessed by studying similar fluorinated and chlorinated compounds. These properties are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which affect the compound's interaction with nucleophiles and electrophiles (Rajender Sharma et al., 2016).

Scientific Research Applications

Enhancement of 5-Fluorouracil Efficacy

Research on improving the therapeutic outcomes of 5-fluorouracil (5-FU), a critical agent in treating a broad spectrum of solid tumors, has led to the development of prodrugs like capecitabine, UFT (a combination of ftorafur and uracil), and S-1 (ftorafur combined with 5-chloro-2,4-dihydroxypyridine and potassium oxonate). These developments aim to increase the antitumor activity and minimize the toxicity of 5-FU, providing a clearer understanding of the metabolic pathways responsible for its efficacy and side effects. The literature review emphasizes the need for more effective fluoropyrimidines due to the limited response rates and significant toxicities associated with 5-FU treatments (Malet-Martino & Martino, 2002).

Application in Advanced Colorectal Cancer

In the context of advanced colorectal cancer, the most active agent remains to be 5-FU, with efforts to enhance its activity through combinations with other drugs like folinic acid showing the most success. This highlights the ongoing need for innovative therapeutic strategies and the importance of 5-FU in current treatment protocols (Abbruzzese & Levin, 1989).

Pharmacogenetics in Colorectal Cancer Therapy

The integration of pharmacogenetics into colorectal cancer therapy, especially in the use of 5-FU/folinic acid combinations, suggests a move towards personalized treatment plans. Identifying biomarkers for the optimal type, combination, and dosage of drugs for individual patients is crucial to maximizing therapeutic outcomes while minimizing side effects, underscoring the importance of genetic variability in drug metabolism and transport (Mohelníková-Duchoňová, Melichar, & Souček, 2014).

Repurposing Chloroquine-containing Compounds

Research on chloroquine (CQ) and its derivatives, including compounds related to 4-Chloro-5-fluoroindolin-2-one, underscores the potential for repurposing these molecules in treating various diseases beyond their initial antimalarial applications. This includes exploring their biochemical properties for use in cancer therapy, where their mechanism of action could synergize with existing anticancer treatments (Njaria, Okombo, Njuguna, & Chibale, 2015).

Intraoperative Fluorescence Imaging

The exploration of intraoperative fluorophores, including derivatives of this compound, for tumor visualization and therapeutic purposes in neuro-oncological surgery indicates a promising area of application. Such compounds could potentially improve the precision of tumor resections and patient outcomes, highlighting the evolving role of fluorescence-guided surgery in neuro-oncology (Acerbi et al., 2022).

Mechanism of Action

Target of Action

4-Chloro-5-fluoroindolin-2-one is a fluorinated indole derivative . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, causing various biological changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Indole derivatives are known to have diverse biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to avoid dust formation and contact with skin and eyes. It should be stored in a sealed container in a dry room . Discharge into the environment must be avoided .

Safety and Hazards

properties

IUPAC Name |

4-chloro-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTZNVWIFVMORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597986 | |

| Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103585-71-3 | |

| Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

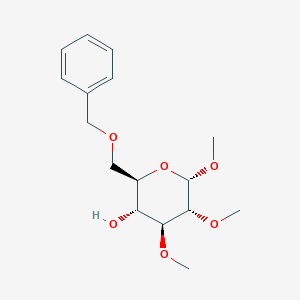

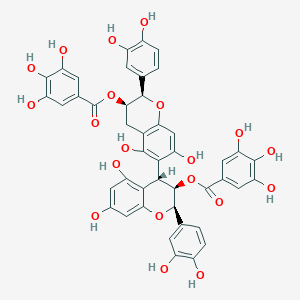

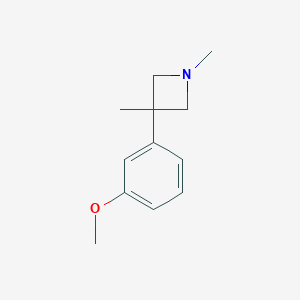

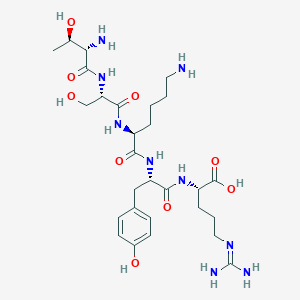

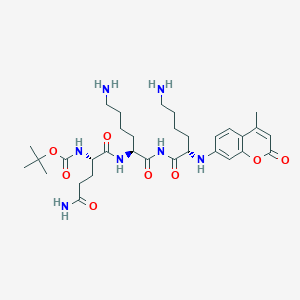

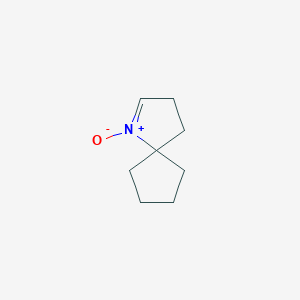

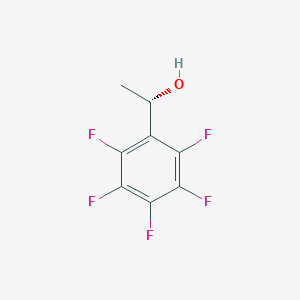

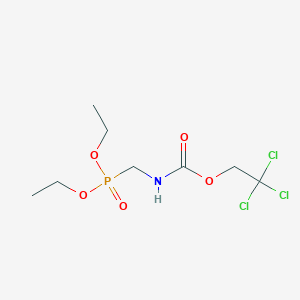

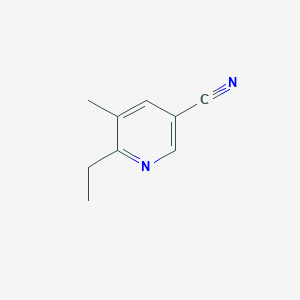

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)